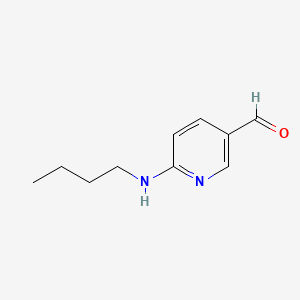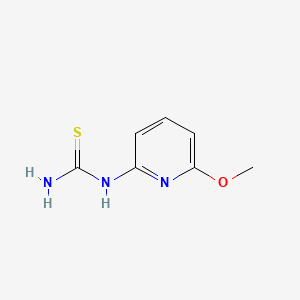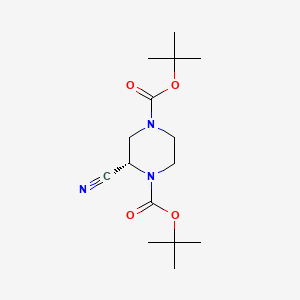
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, commonly known as Boc-L-2, is a chemical compound that is widely used in scientific research. It belongs to the class of piperazine derivatives and is extensively used as a building block in the synthesis of various pharmaceuticals and biologically active compounds.
Mecanismo De Acción
The mechanism of action of Boc-L-2 is not well understood. However, it is believed that Boc-L-2 acts as an inhibitor of various enzymes, including proteases and kinases. It is also believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Boc-L-2 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and thrombin. Boc-L-2 has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, Boc-L-2 has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-L-2 has several advantages for lab experiments. It is readily available and can be synthesized in high purity. It is also stable under various reaction conditions and can be easily handled. However, Boc-L-2 has some limitations for lab experiments. It is relatively expensive compared to other building blocks, and its synthesis requires the use of hazardous reagents such as di-tert-butyl dicarbonate and DCC.
Direcciones Futuras
There are several future directions for the use of Boc-L-2 in scientific research. One direction is the synthesis of novel protease inhibitors and anticancer drugs using Boc-L-2 as a building block. Another direction is the use of Boc-L-2 in the synthesis of peptidomimetics for drug discovery and development. Additionally, the development of new synthetic methods for Boc-L-2 and its derivatives can lead to the discovery of new biologically active compounds.
Métodos De Síntesis
The synthesis of Boc-L-2 involves the reaction of di-tert-butyl dicarbonate with 2-cyanopiperazine-1,4-dicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields Boc-L-2 as a white crystalline solid with high purity.
Aplicaciones Científicas De Investigación
Boc-L-2 is extensively used in scientific research as a building block in the synthesis of various biologically active compounds. It is widely used in the synthesis of protease inhibitors, antimicrobial agents, and anticancer drugs. Boc-L-2 is also used in the synthesis of peptides and peptidomimetics, which are widely used in drug discovery and development.
Propiedades
IUPAC Name |
ditert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCMLBJAMFZEZ-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C#N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705389 |
Source


|
| Record name | Di-tert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242267-80-6 |
Source


|
| Record name | Di-tert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

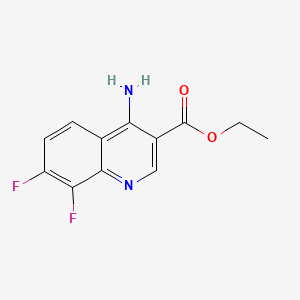

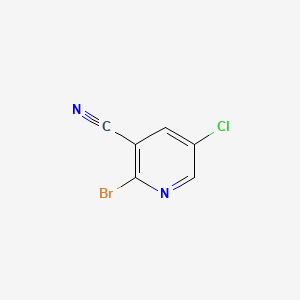




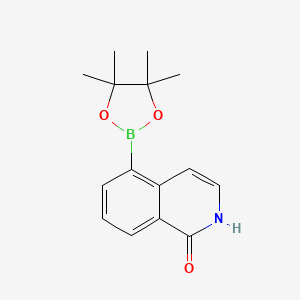


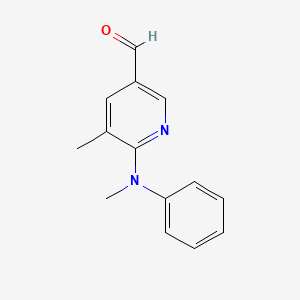
![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)
